molecular formula C12H9N3O2S2 B2892657 3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946318-21-4

3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2892657
CAS No.: 946318-21-4
M. Wt: 291.34
InChI Key: LFIXEZMPBQQYBB-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Isoxazoles, on the other hand, are organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.


Molecular Structure Analysis

The molecular structure of thiazoles involves a planar five-membered ring with delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of “3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is not available in the sources I found.

Scientific Research Applications

Heterocyclic Synthesis

Research has focused on the synthesis of heterocyclic compounds, including isoxazole and thiazole derivatives, due to their relevance in pharmaceutical chemistry. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrimidine, which are significant for their biological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004). Another study reports on the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the versatility of isoxazole derivatives in organic synthesis (M. Martins, Marcelo Neto, A. Sinhorin, G. P. Bastos, Nilo E. K. Zimmermann, A. Rosa, H. Bonacorso, N. Zanatta, 2002).

Anticancer Agents

The compound's derivatives have been investigated for their potential as anticancer agents. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their anticancer activities, showing promising results against specific cancer cell lines (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017).

Biological Evaluation

Further research has been conducted to explore the biological activities of similar compounds. For example, novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized as potential lead compounds of inhibitors targeting D1 protease in plants, showcasing the compound's utility in developing herbicidal activities (De-jin Hu, Sujun Liu, Tonghui Huang, Haiyang Tu, A. Zhang, 2009).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory responses, microbial growth, and cancer progression .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein synthesis . The exact changes resulting from these interactions would depend on the specific target and the biological context.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets . Thiazole derivatives have been found to impact pathways related to inflammation, microbial growth, and cancer . The downstream effects of these interactions can include reduced inflammation, inhibited microbial growth, or slowed cancer progression .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . Their metabolism and excretion can vary depending on the specific structure of the compound . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets of thiazole derivatives, the effects could include reduced inflammation, inhibited microbial growth, or slowed cancer progression . These effects would be the result of the compound’s interactions with its targets and its impact on related biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of other drugs, can influence the compound’s efficacy and potential side effects .

Properties

IUPAC Name

3-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-7-5-9(17-15-7)11(16)14-12-13-8(6-19-12)10-3-2-4-18-10/h2-6H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIXEZMPBQQYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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